REACTION_SMILES
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[S:16]([Cl:17])([Cl:18])=[O:19].[n:1]1[cH:2][c:3](-[c:7]2[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14][cH:15]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3](-[c:7]2[cH:8][c:9]([C:10](=[O:11])[Cl:18])[cH:13][cH:14][cH:15]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(-c2cccnc2)c1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1cccc(-c2cccnc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |